2-[(Morpholin-4-yl)methyl]morpholine dihydrochloride

Catalog No.
S3122890
CAS No.
122910-82-1
M.F
C9H20Cl2N2O2
M. Wt
259.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(Morpholin-4-yl)methyl]morpholine dihydrochlori...

CAS Number

122910-82-1

Product Name

2-[(Morpholin-4-yl)methyl]morpholine dihydrochloride

IUPAC Name

2-(morpholin-4-ylmethyl)morpholine;dihydrochloride

Molecular Formula

C9H20Cl2N2O2

Molecular Weight

259.17

InChI

InChI=1S/C9H18N2O2.2ClH/c1-4-13-9(7-10-1)8-11-2-5-12-6-3-11;;/h9-10H,1-8H2;2*1H

InChI Key

YDDZGOAWICZXEU-UHFFFAOYSA-N

SMILES

C1COC(CN1)CN2CCOCC2.Cl.Cl

solubility

not available

Organic Synthesis

Field:

Summary:

Results and Outcomes:

Industrial Applications

Field:

Chemical engineering and industrial processes

Summary:

2-[(Morpholin-4-yl)methyl]morpholine dihydrochloride: contributes to industrial processes, particularly in corrosion inhibition and water treatment.

Results and Outcomes:

2-[(Morpholin-4-yl)methyl]morpholine dihydrochloride is a chemical compound characterized by its dual morpholine structure connected via a methylene bridge. Its molecular formula is C8H16Cl2N2OC_8H_{16}Cl_2N_2O and it has a molecular weight of approximately 195.13 g/mol. The compound exists as a dihydrochloride salt, enhancing its solubility in water and making it suitable for various applications in chemistry and biology. The presence of two morpholine rings contributes to its unique properties, including potential biological activity and reactivity in organic synthesis.

  • Oxidation: This compound can be oxidized to form N-oxides, which are derivatives containing an oxygen atom bonded to the nitrogen atom in the morpholine ring.
  • Reduction: It can undergo reduction reactions, reverting to its parent amine form using reducing agents like lithium aluminum hydride.
  • Substitution: The morpholine ring acts as a nucleophile in nucleophilic substitution reactions, allowing for the introduction of various substituents.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction: Lithium aluminum hydride is typically used for reduction.
  • Substitution: Alkyl halides and acyl chlorides are common reagents for substitution reactions.

Research indicates that 2-[(Morpholin-4-yl)methyl]morpholine dihydrochloride exhibits potential biological activities, particularly in the context of pharmacology. It has been studied for its ability to inhibit norepinephrine reuptake, which may influence various physiological processes such as mood regulation and pain perception. Its dual morpholine structure may enhance its interaction with biological targets, making it a candidate for further investigation in drug development.

The synthesis of 2-[(Morpholin-4-yl)methyl]morpholine dihydrochloride typically involves the following steps:

  • Reaction of Morpholine with Formaldehyde: Morpholine is slowly added to formaldehyde under stirring conditions.
  • Addition of Formic Acid: Formic acid is introduced to the reaction mixture, leading to reflux and the release of carbon dioxide.
  • Formation of the Product: The resulting product, 2-[(Morpholin-4-yl)methyl]morpholine, is then converted into its dihydrochloride salt by treatment with hydrochloric acid.

In industrial settings, these reactions are often scaled up using continuous flow reactors to improve efficiency and product consistency .

2-[(Morpholin-4-yl)methyl]morpholine dihydrochloride finds applications across various fields:

  • Chemical Synthesis: It serves as a building block for more complex organic molecules.
  • Biological Research: Its effects on cell signaling pathways make it valuable in studies related to pharmacology and biochemistry.
  • Pharmaceutical Development: Ongoing research explores its potential therapeutic applications, particularly in developing new medications.
  • Material Science: Due to its chemical stability, it is used in producing polymers and coatings .

Studies examining the interactions of 2-[(Morpholin-4-yl)methyl]morpholine dihydrochloride with biological systems have revealed insights into its mechanism of action. Notably, it has been shown to selectively inhibit norepinephrine reuptake, suggesting a role in modulating neurotransmitter levels. This could have implications for treating conditions like depression or anxiety disorders.

Several compounds share structural similarities with 2-[(Morpholin-4-yl)methyl]morpholine dihydrochloride:

Compound NameStructure DescriptionUnique Features
MorpholineA single morpholine ringSimpler structure; lacks the second morpholine
4-AcryloylmorpholineContains an acryloyl group attached to a morpholine ringDifferent functional group affecting reactivity
4-MethylmorpholineMethyl-substituted morpholine derivativeVariation in substituent affects properties

Uniqueness

The uniqueness of 2-[(Morpholin-4-yl)methyl]morpholine dihydrochloride lies in its dual morpholine rings connected by a methylene bridge, which imparts distinct chemical and biological properties compared to simpler analogs. Its dihydrochloride form enhances solubility and stability, making it more versatile for diverse applications than its counterparts .

This compound's structural characteristics and potential applications highlight its significance in both academic research and industrial settings.

Dates

Last modified: 08-18-2023

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